Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate
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Overview
Description
Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and an amide linkage to a fluorinated methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate typically involves the reaction of 2-fluoro-5-methylbenzoic acid with 3-aminopyridine-2-carboxylic acid methyl ester. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-chloro-5-methylbenzoyl)amino]pyridine-2-carboxylate
- Methyl 3-[(2-bromo-5-methylbenzoyl)amino]pyridine-2-carboxylate
- Methyl 3-[(2-iodo-5-methylbenzoyl)amino]pyridine-2-carboxylate
Uniqueness
Methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 3-[(2-fluoro-5-methylbenzoyl)amino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-5-6-11(16)10(8-9)14(19)18-12-4-3-7-17-13(12)15(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDIEIHDLZPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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